![molecular formula C8H11F3N2O B1427862 4-(2-Methylpropyl)-3-(trifluoromethyl)-1,2-oxazol-5-amine CAS No. 1247706-87-1](/img/structure/B1427862.png)
4-(2-Methylpropyl)-3-(trifluoromethyl)-1,2-oxazol-5-amine
Overview
Description
4-(2-Methylpropyl)-3-(trifluoromethyl)-1,2-oxazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as "MPTIO" and has been shown to possess unique properties that make it a valuable tool in scientific research.
Mechanism of Action
MPTIO acts as a NO scavenger by reacting with NO to form a stable nitrosated product. This reaction prevents NO from reacting with other molecules, thereby reducing its biological effects. MPTIO has been shown to be highly selective for NO, with little reactivity towards other reactive oxygen species.
Biochemical and physiological effects:
MPTIO has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that MPTIO can reduce the production of reactive oxygen species and inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and immune response. In vivo studies have shown that MPTIO can reduce blood pressure and improve endothelial function in animal models of hypertension.
Advantages and Limitations for Lab Experiments
MPTIO has several advantages for use in lab experiments. It is highly selective for NO, making it a valuable tool in studying the role of NO in various biological processes. It is also relatively stable and easy to handle, making it a convenient tool for researchers. However, MPTIO has some limitations, including its potential to react with other molecules in biological systems, which can complicate data interpretation.
Future Directions
There are several future directions for research involving MPTIO. One area of interest is the development of novel MPTIO analogs with improved selectivity and potency. Another area of interest is the use of MPTIO in studying the role of NO in cancer and other diseases. Additionally, MPTIO may have potential applications in drug development, particularly in the development of drugs for hypertension and other cardiovascular diseases.
Scientific Research Applications
MPTIO has been widely used in scientific research due to its ability to act as a nitric oxide (NO) scavenger. NO is a signaling molecule that plays a crucial role in various physiological processes, including blood pressure regulation, neurotransmission, and immune response. However, excessive production of NO can lead to oxidative stress and tissue damage. MPTIO has been shown to selectively scavenge NO, making it a valuable tool in studying the role of NO in various biological processes.
properties
IUPAC Name |
4-(2-methylpropyl)-3-(trifluoromethyl)-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c1-4(2)3-5-6(8(9,10)11)13-14-7(5)12/h4H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZNTACGHZQNFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(ON=C1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpropyl)-3-(trifluoromethyl)-1,2-oxazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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